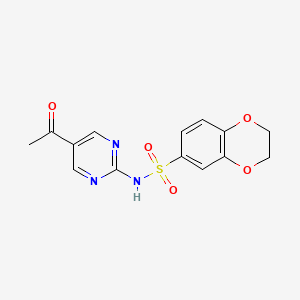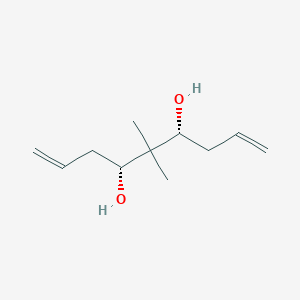
(4R,6R)-5,5-Dimethylnona-1,8-diene-4,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,6R)-5,5-Dimethylnona-1,8-diene-4,6-diol is an organic compound characterized by its unique stereochemistry and functional groups. This compound features two hydroxyl groups and a diene system, making it a versatile molecule in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6R)-5,5-Dimethylnona-1,8-diene-4,6-diol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 3-cyanopropylene with 3,3-dialkoxypropionate or 3-alkoxyacrylate under the catalytic action of Lewis acids. This reaction forms an intermediate, which is then subjected to Raney nickel catalytic hydrogenation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often utilizes similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, using readily available raw materials and environmentally friendly reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(4R,6R)-5,5-Dimethylnona-1,8-diene-4,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diene system can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
(4R,6R)-5,5-Dimethylnona-1,8-diene-4,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (4R,6R)-5,5-Dimethylnona-1,8-diene-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups and diene system play crucial roles in its reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Limonene: A monoterpene with a similar diene system.
Geraniol: An alcohol with a similar hydroxyl group and diene system.
Citronellol: Another alcohol with similar functional groups.
Uniqueness
(4R,6R)-5,5-Dimethylnona-1,8-diene-4,6-diol is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
864514-24-9 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
(4R,6R)-5,5-dimethylnona-1,8-diene-4,6-diol |
InChI |
InChI=1S/C11H20O2/c1-5-7-9(12)11(3,4)10(13)8-6-2/h5-6,9-10,12-13H,1-2,7-8H2,3-4H3/t9-,10-/m1/s1 |
Clave InChI |
QLRPWSGFPOVURF-NXEZZACHSA-N |
SMILES isomérico |
CC(C)([C@@H](CC=C)O)[C@@H](CC=C)O |
SMILES canónico |
CC(C)(C(CC=C)O)C(CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


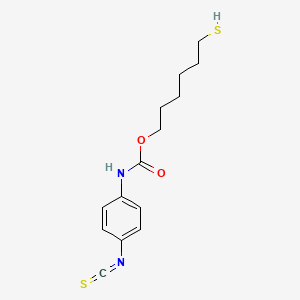
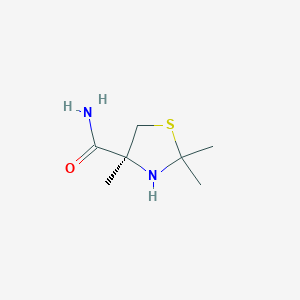
![1h-Indolo[3,2-e][1]benzazocine](/img/structure/B14187837.png)
![3-([1,1'-Biphenyl]-3-yl)-6-methyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14187845.png)
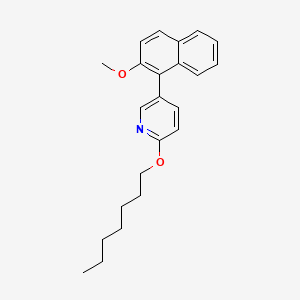
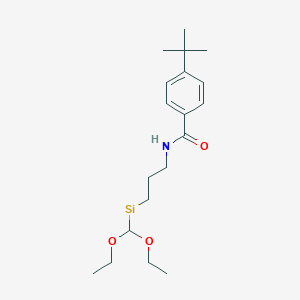
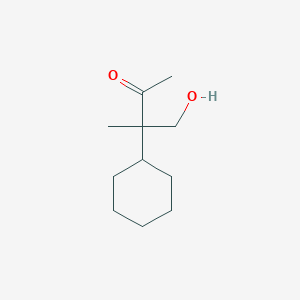

![Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate](/img/structure/B14187884.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)-](/img/structure/B14187885.png)
![(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B14187894.png)
![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
